molecular formula C8H11NO4 B3079471 3-oxo-N-(2-oxooxolan-3-yl)butanamide CAS No. 106983-29-3

3-oxo-N-(2-oxooxolan-3-yl)butanamide

Cat. No.: B3079471
CAS No.: 106983-29-3
M. Wt: 185.18 g/mol
InChI Key: FIHPLICEAUNEFV-UHFFFAOYSA-N
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Description

Conceptual Framework of Microbial Cell-to-Cell Communication

Microbial organisms, long perceived as solitary entities, engage in complex social behaviors through a sophisticated network of cell-to-cell communication. This process, known as quorum sensing (QS), allows bacteria to monitor their population density and collectively alter gene expression. mdpi.comnih.gov By producing, releasing, and detecting small, hormone-like signaling molecules called autoinducers, bacteria can synchronize their activities, effectively functioning as multicellular organisms. mdpi.comhmdb.ca This coordinated behavior is crucial for processes that are inefficient when undertaken by individual bacteria but become highly effective when performed by a large, synchronized group. hmdb.ca

The fundamental mechanism of quorum sensing involves the accumulation of autoinducers in the extracellular environment. nih.gov As the bacterial population grows, the concentration of these signaling molecules increases. Once a critical threshold concentration is reached, the autoinducers bind to specific receptors within the bacteria, triggering a cascade of signal transduction that leads to population-wide changes in gene expression. researchgate.net This regulatory system controls a wide array of physiological activities, including biofilm formation, virulence factor production, bioluminescence, and antibiotic synthesis, enabling bacteria to adapt and thrive in diverse environments. researchgate.netnih.govnih.gov

The N-Acyl Homoserine Lactone Family as Key Signaling Molecules in Prokaryotes

The N-Acyl Homoserine Lactone (AHL) family represents one of the most extensively studied classes of autoinducers, primarily utilized by Gram-negative proteobacteria. nih.gov These molecules are central to the quorum sensing systems that regulate a multitude of cellular functions. nih.govresearchgate.net The canonical AHL-based quorum sensing system consists of two key proteins: a LuxI-type synthase that produces the AHL signal molecule and a LuxR-type transcriptional regulator that detects the signal and modulates gene expression. frontiersin.orgnih.gov

Structurally, AHLs share a common core, consisting of a conserved homoserine lactone ring linked via an amide bond to an acyl side chain. nih.gov The diversity within this family arises from variations in the length of the acyl chain, which typically ranges from 4 to 18 carbons, and modifications at the C-3 position of this chain, such as the presence of a hydroxyl or an oxo group. nih.gov This structural variability allows for a high degree of specificity in signaling, with particular bacterial species often producing and responding to a unique AHL molecule or a specific bouquet of AHLs.

The functions regulated by AHL-mediated quorum sensing are diverse and critical for bacterial survival and interaction with their environment. These include the expression of virulence factors in pathogenic bacteria like Pseudomonas aeruginosa, the formation of protective biofilms, the production of antibiotics, and symbiotic relationships with host organisms. mdpi.comnih.gov For instance, the first discovered AHL system in the marine bacterium Vibrio fischeri controls bioluminescence. nih.gov

Positioning of 3-oxo-N-(2-oxooxolan-3-yl)butanamide within the AHL Signaling Landscape

The compound this compound, more commonly known in scientific literature as N-Butanoyl-L-homoserine lactone (C4-HSL) or N-(3-Oxobutanoyl)-L-homoserine lactone, is a prominent short-chain AHL. It serves as a key signaling molecule in the quorum sensing circuits of several Gram-negative bacteria, most notably the opportunistic human pathogen Pseudomonas aeruginosa. mdpi.comfrontiersin.org

In P. aeruginosa, the quorum sensing network is a complex, hierarchical system involving at least two major AHL circuits: the las system and the rhl system. The compound this compound (C4-HSL) is the primary signaling molecule of the rhl system. mdpi.comfrontiersin.org It is synthesized by the RhlI synthase and binds to its cognate transcriptional regulator, RhlR. frontiersin.org The rhl system is itself regulated by the las system, which uses a longer-chain AHL, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), as its signal.

The role of this compound is critical for the regulation of numerous virulence factors and social behaviors. Research has shown it is essential for the production of rhamnolipids, which are crucial for biofilm maturation, and also plays a significant role in biofilm formation itself. mdpi.comnih.gov Studies using mutants deficient in C4-HSL production demonstrated a substantial reduction in biofilm formation, which could be restored by the addition of exogenous C4-HSL. nih.gov This highlights its importance in the pathogen's ability to establish persistent infections.

Below is a table summarizing key information about this compound and related compounds mentioned in the context of P. aeruginosa quorum sensing.

Common NameChemical NameProducing Synthase (in P. aeruginosa)Cognate Receptor (in P. aeruginosa)Primary Function (in P. aeruginosa)
C4-HSL This compoundRhlIRhlRRhamnolipid synthesis, Biofilm formation
3-oxo-C12-HSL N-(3-oxododecanoyl)-L-homoserine lactoneLasILasRRegulates virulence factors (e.g., elastase, exotoxin A), Regulates the rhl system

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxo-N-(2-oxooxolan-3-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c1-5(10)4-7(11)9-6-2-3-13-8(6)12/h6H,2-4H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHPLICEAUNEFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401247019
Record name 3-Oxo-N-(tetrahydro-2-oxo-3-furanyl)butanamide
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Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106983-29-3
Record name 3-Oxo-N-(tetrahydro-2-oxo-3-furanyl)butanamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxo-N-(tetrahydro-2-oxo-3-furanyl)butanamide
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Record name N-(3-Oxobutanoyl)-DL-homoserine lactone
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Biological Roles and Mechanistic Underpinnings of 3 Oxo N 2 Oxooxolan 3 Yl Butanamide

Involvement in Bacterial Quorum Sensing Circuits

3-oxo-N-(2-oxooxolan-3-yl)butanamide, more commonly known in scientific literature as N-butanoyl-L-homoserine lactone (C4-HSL), is a small signaling molecule that plays a central role in bacterial cell-to-cell communication, a process known as quorum sensing (QS). nih.gov This mechanism allows bacteria to monitor their population density and collectively alter gene expression. As the bacterial population grows, the concentration of autoinducers like C4-HSL increases. Once a threshold concentration is reached, these molecules bind to cognate receptor proteins, triggering a cascade of gene expression that coordinates group behaviors. nih.govfrontiersin.org In many Gram-negative bacteria, this coordinated action is crucial for processes such as biofilm formation, virulence factor production, and motility. nih.govplos.org

Specific Bacterial Species Utilizing this compound as an Autoinducer

The most extensively studied bacterium that utilizes this compound is the opportunistic human pathogen Pseudomonas aeruginosa. asm.orgasm.org In this bacterium, the molecule is synthesized by the enzyme RhlI synthase and is a key component of the RhlI/RhlR quorum sensing system. frontiersin.orgasm.org This system is integral to the regulation of numerous virulence factors and is a significant contributor to the bacterium's pathogenicity. asm.org

Beyond P. aeruginosa, other bacterial species have been identified that produce and/or respond to C4-HSL, highlighting its role in inter-species communication.

Bacterial SpeciesQuorum Sensing System ComponentReference
Pseudomonas aeruginosaRhlI (Synthase) / RhlR (Receptor) frontiersin.orgasm.org
Serratia liquefaciensSwrI (Synthase) nih.gov

Hierarchical Organization and Interconnections within Quorum Sensing Networks

The quorum sensing circuitry in bacteria, particularly in Pseudomonas aeruginosa, is not a collection of independent pathways but rather a complex and interconnected hierarchical network. nih.gov Traditionally, the QS network in P. aeruginosa is understood as a two-tiered hierarchy with the Las system (LasI/LasR) positioned at the top. asm.orgnih.gov The LasR protein, activated by its own autoinducer (3-oxo-C12-HSL), directly activates the transcription of the genes for the Rhl system, rhlR and rhlI. pnas.orgnih.govnih.gov This places the Rhl system, which uses this compound, downstream of the Las system.

However, recent research has revealed that this hierarchy is not rigid and can be rewired in response to environmental cues or during chronic infections. asm.orgpnas.org For instance, under phosphate-limiting conditions, the Rhl system can operate independently of LasR, placing RhlR at the top of the regulatory hierarchy. asm.org Furthermore, in many clinical isolates from cystic fibrosis patients, mutations that inactivate the lasR gene are common. asm.orgpnas.org In these LasR-null strains, the Rhl system often remains active and becomes the primary QS regulator, demonstrating a significant plasticity in the network's organization. asm.orgpnas.orgbiorxiv.org The Rhl system is also interconnected with the Pseudomonas quinolone signal (PQS) system, another key QS circuit in P. aeruginosa. nih.govnih.gov

Regulation of Gene Expression by this compound

The binding of this compound to its cognate receptor, RhlR, forms a complex that functions as a transcriptional regulator. This complex can bind to specific DNA sequences, known as las-rhl boxes, in the promoter regions of target genes, thereby modulating their transcription. plos.orgnih.gov The regulatory effect is not solely activational; the RhlR protein can also act as a repressor for certain genes, often in the absence of its C4-HSL autoinducer. nih.gov

Transcriptional Modulations Elicited by Compound Presence

The presence of this compound leads to significant changes in the bacterial transcriptome. In P. aeruginosa, the RhlR:C4-HSL complex is known to regulate hundreds of genes. nih.gov This regulation allows the bacterial population to adapt to changing conditions and coordinate the expression of factors needed for survival and virulence. The activation of the Rhl regulon is a key step in the progression of infection and the establishment of chronic, difficult-to-treat conditions like biofilms. plos.org Studies have shown that RhlR directs both RhlI-dependent (requiring C4-HSL) and RhlI-independent regulons, indicating a complex regulatory role that extends beyond simple activation by its canonical autoinducer. plos.org

Identification of Target Genes and Operons

Extensive research, including transcriptomic analyses (RNA-seq), has identified a wide array of genes and operons under the control of the RhlR:C4-HSL complex. These targets are often directly involved in the pathogenicity of P. aeruginosa. A core set of virulence-related genes is consistently found within the RhlR regulon across different strains. biorxiv.org

Target Gene/OperonFunctionMode of RegulationReference
rhlABRhamnolipid biosynthesis (surfactant)Activation nih.govnih.gov
hcnABCHydrogen cyanide biosynthesisActivation biorxiv.orgnih.gov
phzA1-G1, phzA2-G2Phenazine (B1670421) biosynthesis (e.g., pyocyanin)Activation biorxiv.org
lasBElastase productionActivation nih.govbiorxiv.org
chiCChitinase productionActivation nih.gov
aprAAlkaline metalloprotease productionActivation nih.gov
rhlROwn gene expressionRepression (in some contexts) nih.gov

Molecular Interaction with Receptor Proteins

The biological activity of this compound is mediated through its direct interaction with the transcriptional regulator protein RhlR. frontiersin.org This protein, a member of the LuxR-type family, contains a signal-binding domain and a DNA-binding domain. The binding of C4-HSL to RhlR is thought to induce a conformational change that stabilizes the protein and facilitates its dimerization and subsequent binding to DNA promoter sites. nih.gov

The interaction is highly specific, though some cross-reactivity with other N-acyl homoserine lactones can occur. researchgate.net The regulatory landscape is further complicated by the discovery that other proteins can modulate the RhlR:C4-HSL interaction. In P. aeruginosa, the protein PqsE, part of the PQS system, physically interacts with RhlR. nih.gov This interaction enhances the binding of RhlR to some of its target promoters, adding another layer of regulatory control. nih.govbiorxiv.org Interestingly, there is evidence that RhlR can bind to the promoter region of certain genes, such as the rhlAB operon, even in the absence of C4-HSL, where it acts as a repressor. nih.gov The subsequent binding of C4-HSL then alleviates this repression and switches the complex to an activator.

Ligand Binding Dynamics and Specificity.

The interaction between N-acyl-homoserine lactones (AHLs) and their cognate LuxR-type receptors is a critical aspect of quorum sensing, dictating the specificity and timing of gene expression. The binding of an AHL, such as this compound (3-oxo-C4-HSL), to its receptor is a highly specific event, primarily driven by the length and modification of the acyl chain.

LuxR-type receptors are modular proteins typically composed of an N-terminal ligand-binding domain (LBD) and a C-terminal DNA-binding domain (DBD). The binding of the AHL to the LBD is thought to induce a conformational change that stabilizes the protein, promotes dimerization, and enables the DBD to bind to specific DNA sequences (lux boxes) in the promoter regions of target genes, thereby activating or repressing their transcription.

The specificity of this interaction is crucial for preventing crosstalk between different bacterial communication systems. For instance, the LasR protein of Pseudomonas aeruginosa shows a high affinity for its native ligand, 3-oxo-C12-HSL, while the RhlR protein from the same organism preferentially binds the shorter C4-HSL. biorxiv.org This specificity is determined by the architecture of the ligand-binding pocket within the LBD.

ReceptorOrganismPreferred LigandBinding Affinity (Kd)
LasRPseudomonas aeruginosa3-oxo-C12-HSL~3 nM
RhlRPseudomonas aeruginosaC4-HSL~1 µM
QscRPseudomonas aeruginosa3-oxo-C12-HSL3.1 nM
CarRErwinia carotovora3-oxo-C6-HSLData not quantified in nM

Structural Biology of Receptor-Ligand Complexes.

The three-dimensional structures of several LuxR-type receptors in complex with their cognate AHLs have provided invaluable insights into the molecular basis of ligand recognition and signal transduction. Although a crystal structure of a receptor bound to this compound has not been determined, the structures of complexes with other AHLs reveal a conserved architecture and key protein-ligand interactions.

The ligand-binding domain of LuxR-type proteins typically adopts a fold characterized by a β-sheet core flanked by α-helices. The AHL molecule is accommodated within a hydrophobic pocket, with the acyl chain buried deep within the protein interior and the homoserine lactone ring positioned closer to the surface.

Crystal structures of receptors like TraR from Agrobacterium tumefaciens and LasR and QscR from Pseudomonas aeruginosa have elucidated the specific amino acid residues that are critical for ligand binding. nih.gov These interactions generally involve a combination of hydrogen bonds with the homoserine lactone ring and hydrophobic interactions with the acyl chain.

For instance, in the LasR-LBD, the 3-oxo group of the AHL forms hydrogen bonds with specific residues, while the long acyl chain is stabilized by a tunnel of hydrophobic amino acids. The specificity for longer acyl chains in LasR is attributed to the size and shape of this hydrophobic tunnel. It is therefore anticipated that the receptor for this compound would possess a smaller, more constrained hydrophobic pocket tailored to the shorter butyryl chain.

The binding of the AHL induces a significant conformational change in the receptor, leading to its stabilization and dimerization. The structure of the full-length QscR protein bound to 3-oxo-C12-HSL reveals a symmetric homodimer with a cross-subunit architecture that is primed for DNA binding. nih.gov The dimerization of the DNA-binding domains is similar to that observed in the TraR protein. nih.gov This structural rearrangement is a common theme among LuxR-type receptors and is the fundamental mechanism by which the chemical signal of the AHL is transduced into a transcriptional response.

ReceptorLigandKey Interacting Residues (Example)Type of Interaction
LasR3-oxo-C12-HSLTrp60, Tyr93, Ser129Hydrogen bonding and hydrophobic interactions
QscR3-oxo-C12-HSLSimilar to LasRPrimarily hydrophobic interactions with the acyl chain
TraR3-oxo-C8-HSLTrp57, Tyr61, Asp70Hydrogen bonding with lactone and amide groups

Biosynthesis and Metabolic Pathways of 3 Oxo N 2 Oxooxolan 3 Yl Butanamide

Enzymatic Synthesis and Precursor Utilization

The synthesis of 3-oxo-N-(2-oxooxolan-3-yl)butanamide is an enzymatically driven process, relying on specific synthases and common metabolic precursors. This pathway is a hallmark of many Gram-negative bacteria, enabling them to produce the signaling molecules necessary for quorum sensing.

Characterization of AHL Synthase Enzymes Involved in Compound Production

The production of this compound is catalyzed by a class of enzymes known as AHL synthases, with LuxI homologs being the most well-characterized. These enzymes utilize S-adenosyl-L-methionine (SAM) as the source of the homoserine lactone ring and an acylated acyl carrier protein (acyl-ACP) for the acyl side chain. Specifically, for the synthesis of this compound, the enzyme would utilize butanoyl-ACP or, more likely, 3-oxobutanoyl-ACP.

The specificity of the AHL synthase for the acyl-ACP substrate is a key determinant of the final AHL product. For instance, the RhlI synthase of Pseudomonas aeruginosa is known to produce N-butanoyl-L-homoserine lactone (C4-HSL). nih.gov While the direct synthase for this compound is not extensively characterized in dedicated studies, the general mechanism of 3-oxo-AHL synthesis is understood. The presence of a 3-oxo group on the acyl chain is a common modification in AHLs, and synthases that produce these molecules possess active sites capable of accommodating the ketone functionality.

Metabolic Flux and Regulation of Biosynthetic Pathways

The biosynthesis of this compound is intrinsically linked to the central metabolism of the bacterial cell, which supplies the necessary precursors. S-adenosyl-L-methionine is a key metabolite derived from the methionine biosynthetic pathway, while 3-oxobutanoyl-ACP is an intermediate in fatty acid biosynthesis. Consequently, the metabolic flux through these pathways directly influences the availability of precursors and, therefore, the rate of AHL synthesis.

Quorum Quenching Mechanisms Affecting this compound

The concentration of this compound in the environment is not only controlled by its synthesis but also by various degradation and inactivation mechanisms, collectively known as quorum quenching. These processes are critical for terminating the quorum sensing signal and are mediated by both enzymatic and non-enzymatic means.

Enzymatic Degradation Pathways (e.g., Lactonase and Acylase Activities)

Two primary classes of enzymes are responsible for the enzymatic degradation of AHLs: lactonases and acylases.

Lactonases (or AHL lactonases) hydrolyze the ester bond in the homoserine lactone ring, rendering the molecule inactive. This ring-opening reaction is a common mechanism for quorum quenching. While specific kinetic data for the degradation of this compound by a wide range of lactonases is not readily available, studies on enzymes acting on structurally similar short-chain AHLs provide insight into this process.

Acylases (or AHL acylases) cleave the amide bond linking the acyl side chain to the homoserine lactone ring. This reaction yields homoserine lactone and the corresponding fatty acid (in this case, 3-oxobutanoic acid). Acylases often exhibit specificity for the length and modification of the acyl chain.

Interactive Table of Kinetic Parameters for AHL Acylases Degrading N-butanoyl-L-homoserine lactone (C4-HSL)

Enzyme Source Organism K_m (µM) k_cat (s⁻¹) k_cat/K_m (M⁻¹s⁻¹)
MacQ Acidovorax sp. MR-S7 130 0.04 308
PvdQ Pseudomonas aeruginosa PAO1 >5000 - -

Data sourced from studies on N-butanoyl-L-homoserine lactone (C4-HSL), a structurally similar AHL. The kinetic parameters for this compound may vary.

Non-Enzymatic Inactivation and Environmental Stability

Beyond enzymatic degradation, this compound is susceptible to non-enzymatic inactivation, primarily through the hydrolysis of the lactone ring. This process is significantly influenced by environmental factors such as pH and temperature.

The stability of the homoserine lactone ring decreases as the pH increases above neutral. nih.govnih.govresearchgate.net In alkaline conditions, the ester bond is more readily hydrolyzed, leading to the opening of the lactone ring and inactivation of the signaling molecule. This pH-dependent lactonolysis is a critical factor in determining the half-life of the AHL signal in different environments. nih.gov

Temperature also plays a role in the stability of this compound. Higher temperatures generally increase the rate of chemical reactions, including the hydrolysis of the lactone ring. nih.govnih.gov The rate of this degradation is also influenced by the length of the acyl side chain, with shorter chains, such as the butanoyl group in the compound of interest, often exhibiting faster degradation rates compared to longer chain AHLs. nih.govnih.gov

Interactive Table of Factors Affecting Non-Enzymatic Degradation of Short-Chain AHLs

Factor Effect on Stability Observations
pH Decreases with increasing pH Lactone ring opening is significantly faster in alkaline conditions compared to neutral or acidic conditions. nih.govnih.govresearchgate.net
Temperature Decreases with increasing temperature Higher temperatures accelerate the rate of lactone hydrolysis. nih.govnih.gov

| Acyl Chain Length | Generally decreases with shorter chains | Short-chain AHLs tend to be less stable than long-chain AHLs. nih.gov |

Modulation and Manipulation of 3 Oxo N 2 Oxooxolan 3 Yl Butanamide Mediated Signaling

Strategies for Inhibiting Quorum Sensing Activity

Inhibition of C4-HSL signaling is a promising anti-virulence strategy that aims to disarm pathogens rather than kill them, thereby potentially reducing the selective pressure for resistance development. Research has focused on the discovery and design of molecules that can antagonize the RhlR receptor, preventing the activation of its downstream gene targets.

A primary strategy for developing RhlR antagonists involves the rational design and synthesis of molecules that are structurally related to the native ligand, C4-HSL. These synthetic analogues are designed to bind to the RhlR receptor without activating it, thus blocking the binding of the endogenous C4-HSL.

One approach involves modifications to the acyl side chain of the homoserine lactone (HSL) core. For instance, comprehensive structure-activity relationship (SAR) studies have explored the impact of altering the length and functionality of this chain. Based on the chemical structure of natural products like 4-gingerol, which exhibit RhlR inhibitory activity, analogues have been synthesized to enhance potency and selectivity. acs.org For example, the introduction of a 3,4-difluorophenyl group in the head region, an alkynyl ketone in the middle, and an n-propyl group in the tail region of a gingerol-based scaffold resulted in a potent RhlR antagonist. acs.org

Another design strategy focuses on replacing the HSL lactone ring with other cyclic moieties. It has been demonstrated that substituting the lactone ring with a cyclopentane (B165970) or a tetrahydrofurfuryl ring can convert a molecule from an agonist to an antagonist of RhlR. nih.gov Similarly, thiolactone analogues of C4-HSL have been synthesized and shown to be effective RhlR antagonists. nih.gov These modifications aim to increase the stability of the antagonist molecules while retaining their ability to bind to the RhlR receptor.

The following table summarizes some of the synthetic antagonists developed to target the RhlR receptor.

Compound ClassStructural ModificationTarget ReceptorObserved Effect
Gingerol AnaloguesIntroduction of difluorophenyl and alkynyl ketone groups. acs.orgRhlRPotent antagonism, inhibition of biofilm formation and virulence factor production. acs.org
HSL Ring AnaloguesReplacement of the lactone ring with cyclopentane or tetrahydrofurfuryl rings. nih.govRhlRConversion from agonist to antagonist activity. nih.gov
Thiolactone AnaloguesSubstitution of the homoserine lactone with a homocysteine thiolactone ring. nih.govRhlRStrong RhlR antagonism. nih.gov
Benzaldehyde DerivativesOrtho-vanillin. asm.orgnih.govRhlRCompetitive inhibition. asm.orgnih.gov

The inhibition of RhlR activity can be achieved through two primary mechanisms: competitive binding and allosteric modulation. Competitive antagonists are molecules that directly compete with the native ligand, C4-HSL, for binding to the ligand-binding pocket of the RhlR receptor. By occupying this site, they prevent the conformational changes necessary for receptor activation and subsequent gene expression.

Several of the synthetic antagonists mentioned previously, particularly those based on the structure of C4-HSL, are believed to function as competitive inhibitors. nih.gov A clear example of a competitive RhlR inhibitor is the natural product ortho-vanillin. asm.orgnih.gov Studies using heterologous reporter systems have demonstrated that ortho-vanillin can competitively inhibit RhlR activation by C4-HSL. asm.orgnih.govresearchgate.net This competitive interaction suggests that ortho-vanillin binds to the same site on RhlR as the native autoinducer.

Allosteric modulation, on the other hand, involves the binding of an inhibitor to a site on the receptor that is distinct from the ligand-binding pocket. This binding event induces a conformational change in the receptor that reduces its affinity for the native ligand or prevents its activation even when the ligand is bound. While allosteric inhibition has been explored for other quorum sensing receptors like LasR, the development of specific allosteric modulators for RhlR is a less explored but potentially fruitful area for future research. The complex regulation of RhlR, which can be influenced by other cellular factors, suggests that allosteric sites may play a crucial role in its function. nih.govplos.org

Engineered Systems for Interrogating 3-oxo-N-(2-oxooxolan-3-yl)butanamide Signaling

To study C4-HSL signaling and to screen for novel inhibitors, researchers have developed a variety of engineered biological systems. These tools are essential for dissecting the regulatory network and for high-throughput screening of potential therapeutic compounds.

Whole-cell biosensors are engineered microorganisms that produce a measurable output, such as light or color, in response to a specific chemical input, in this case, C4-HSL. These systems typically consist of the RhlR receptor, a promoter that is activated by the RhlR-C4-HSL complex, and a reporter gene.

A common chassis for these biosensors is Escherichia coli, which does not naturally produce or respond to C4-HSL. nih.gov In a typical construct, the gene for RhlR is expressed constitutively or inducibly. A second plasmid contains a reporter gene, such as lacZ (encoding β-galactosidase) or genes for fluorescent proteins (e.g., GFP), placed under the control of an RhlR-dependent promoter, such as the promoter of the rhlA or rhlI gene. nih.govresearchgate.net When C4-HSL is present, it binds to RhlR, and the complex activates the transcription of the reporter gene, leading to a quantifiable signal. These E. coli-based reporters are invaluable for screening compound libraries for both agonists and antagonists of RhlR in a controlled genetic background, isolated from the complexity of the native P. aeruginosa QS network. nih.gov

Another widely used biosensor is the bacterium Chromobacterium violaceum. A mutant strain, CV026, is unable to produce its own short-chain AHLs but retains the ability to respond to exogenous AHLs, such as C4-HSL, by producing the purple pigment violacein (B1683560). researchgate.netresearchgate.net This provides a simple and effective colorimetric assay for detecting C4-HSL and for identifying compounds that interfere with its signaling. researchgate.netresearchgate.net

The following table details common components of biosensor systems for C4-HSL detection.

Biosensor ComponentExampleFunction
Host OrganismEscherichia coli nih.govresearchgate.netProvides a clean genetic background without endogenous C4-HSL signaling.
ReceptorRhlR nih.govBinds to C4-HSL and activates the reporter promoter.
PromoterPrhlA or PrhlI nih.govAn RhlR- and C4-HSL-responsive promoter that drives reporter gene expression.
Reporter GenelacZ, gfp nih.govProduces a quantifiable output (enzymatic activity or fluorescence) upon activation.
Host OrganismChromobacterium violaceum CV026 researchgate.netresearchgate.netProduces a purple pigment (violacein) in response to exogenous short-chain AHLs.

The components of the RhlI/RhlR system have been adopted as building blocks in synthetic biology to construct engineered genetic circuits. nih.gov These circuits can be designed to control gene expression in a cell-density-dependent manner, mimicking the natural function of quorum sensing. The ability to use C4-HSL as a diffusible signal to coordinate the behavior of a population of engineered cells has numerous applications. nih.gov

For example, synthetic QS circuits have been designed to control biofilm formation. nih.gov In one such system, the RhlI/RhlR pair was used to demonstrate the importance of self-organization in a synthetic biofilm consortium. nih.gov By placing genes for biofilm dispersal enzymes under the control of an RhlR-regulated promoter, it is possible to create a system where the biofilm disassembles itself once the cell population reaches a certain density.

These synthetic circuits are not only valuable for biotechnological applications but also serve as powerful tools for studying the fundamental principles of C4-HSL signaling. By constructing and analyzing these circuits, researchers can gain a deeper understanding of the dynamics and complexities of the RhlR-mediated regulatory network. nih.govrice.edu

Advanced Methodologies for Characterization and Quantitative Analysis of 3 Oxo N 2 Oxooxolan 3 Yl Butanamide

Chromatographic and Spectrometric Techniques for Detection and Quantification

Chromatographic separation coupled with mass spectrometry forms the cornerstone of analytical approaches for identifying and quantifying 3-oxo-N-(2-oxooxolan-3-yl)butanamide in complex biological matrices. These methods offer high sensitivity and specificity, allowing for unambiguous detection even at the low concentrations typical of signaling molecules.

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a powerful tool for the non-targeted screening and identification of AHLs in microbial samples. plos.org This technique provides highly accurate mass measurements, enabling the determination of elemental compositions and confident identification of molecules. In metabolomic studies, LC-HRMS allows for the comprehensive profiling of extracellular metabolites, including the detection of previously uncharacterized or unanticipated AHLs. plos.orgmdpi.com

For this compound, HRMS analysis in tandem mode (MS/MS) is used to generate characteristic fragmentation patterns. A hallmark of AHLs is the generation of a specific product ion corresponding to the protonated homoserine lactone ring. mdpi.com The fragmentation of the 3-oxo substituted acyl chain provides additional structural confirmation. plos.org This approach allows for the confident annotation of this compound in complex extracts. nih.gov

Table 1: Predicted HRMS/MS Fragmentation Data for this compound Molecular Formula: C₈H₁₁NO₄, Exact Mass: 185.0688

Precursor Ion [M+H]⁺ (m/z)Predicted Fragment Ion (m/z)Fragment IdentityFragmentation Pathway
186.0761102.0550Protonated Homoserine LactoneCharacteristic cleavage of the amide bond
186.076185.0284Acyl chain fragment (C₄H₅O₂⁺)Cleavage of the C-N bond
186.076174.0600Lactone ring fragmentFurther fragmentation of the lactone moiety
186.076156.0491Lactone ring fragmentFurther fragmentation of the lactone moiety

Gas chromatography-mass spectrometry (GC-MS) provides an alternative method for the analysis of AHLs. nih.gov While less commonly used than LC-MS due to the lower volatility of many AHLs, GC-MS can effectively separate and characterize short-chain AHLs like this compound, often without the need for chemical derivatization. nih.govresearchgate.net In electron ionization (EI) mode, AHLs produce informative fragmentation patterns, with a prominent ion often observed that is characteristic of the core structure. nih.gov

For less volatile or more polar compounds, derivatization can be employed to enhance chromatographic performance and sensitivity. nih.gov This involves chemically modifying the molecule to increase its volatility and thermal stability, although it adds complexity to sample preparation. GC-MS is particularly useful for analyzing the profile of volatile organic compounds whose production may be regulated by AHL-mediated quorum sensing.

Table 2: Typical GC-MS Parameters for N-Acyl Homoserine Lactone Analysis

ParameterSettingPurpose
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms)Provides good separation for semi-polar compounds.
Injection Mode SplitlessMaximizes sensitivity for trace-level analysis.
Oven Program Initial temp 100°C, ramp to 280°C at 10°C/minAllows for the separation of compounds with varying volatilities.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization method that produces reproducible fragment libraries.
MS Detection Selected Ion Monitoring (SIM) or Full ScanSIM mode increases sensitivity for target compounds; Full Scan is used for identification.

Bioanalytical Assays for Functional Activity Assessment

While analytical chemistry techniques identify and quantify the molecule, bioanalytical assays are crucial for determining its biological activity. These assays utilize living microbial systems that are engineered to produce a measurable signal in response to the presence of a specific AHL.

Bioluminescent and fluorescent reporter strains are the most common tools for detecting and quantifying AHL activity. oup.com These are typically bacterial strains that are deficient in their own AHL production but contain a receptor protein (a LuxR-type transcriptional regulator) that recognizes specific AHLs. researchgate.net This receptor is coupled to a reporter gene system, such as the lux operon (producing light) or a gene encoding a Green Fluorescent Protein (GFP). researchgate.netmdpi.com

When this compound is introduced, it binds to its cognate LuxR-type receptor in the biosensor strain. This complex then activates the promoter controlling the reporter genes, leading to the production of light or fluorescence. nih.gov The intensity of the signal is proportional to the concentration of the active AHL, allowing for sensitive quantification. oup.comresearchgate.net

Table 3: Common Bacterial Biosensor Strains for Short-Chain AHLs

Biosensor StrainReporter SystemDetection PrincipleSpecificity
Chromobacterium violaceum CV026vioA gene clusterProduction of purple violacein (B1683560) pigmentResponds to short-chain (C4-C8) AHLs. oup.comnih.gov
Agrobacterium tumefaciens KYC55traI-lacZ fusionβ-galactosidase activity (colorimetric)Broad range detection, highly sensitive to 3-oxo-substituted AHLs. frontiersin.org
Escherichia coli (pSB401)luxCDABE operonBioluminescenceSensitive to short-to-medium chain AHLs, particularly 3-oxo-C6-HSL. oup.com
Escherichia coli (pJBA132)gfp (unstable variant)Green FluorescenceBroad spectrum detection of various AHL molecules. Current time information in Pima County, US.

Phenotypic assays directly measure the impact of this compound on complex, QS-controlled behaviors in model microorganisms. nih.gov These assays provide a more holistic assessment of the compound's functional role compared to reporter assays, which typically measure the activation of a single promoter. nih.gov

Commonly studied QS-regulated phenotypes include biofilm formation, the production of virulence factors such as proteases and pyocyanin, and swarming motility. nih.govresearchgate.net By adding exogenous this compound to a mutant strain unable to produce its own signal, researchers can restore and quantify the specific phenotype, thereby confirming the compound's role in its regulation.

Table 4: Examples of Phenotypic Assays for Quorum Sensing Activity

PhenotypeModel OrganismAssay MethodPrinciple
Biofilm Formation Pseudomonas aeruginosaCrystal Violet StainingQuantifies the adherent biomass in microtiter plates.
Protease Production Pseudomonas aeruginosaSkim Milk Agar (B569324) PlatesMeasures the zone of clearing around a colony due to casein degradation. nih.gov
Pyocyanin Production Pseudomonas aeruginosaChloroform Extraction & SpectrophotometryQuantifies the blue-green phenazine (B1670421) pigment characteristic of P. aeruginosa. researchgate.net
Swarming Motility Serratia marcescensSoft Agar PlatesMeasures the diameter of bacterial migration across the agar surface.

Computational Approaches in this compound Research

Computational methods are increasingly used to predict the activity of signaling molecules and to understand their interactions with protein receptors at a molecular level. These in silico approaches complement experimental work by providing mechanistic insights and guiding the design of future studies.

Molecular docking simulations can predict the binding orientation and affinity of this compound within the ligand-binding pocket of its cognate LuxR-type receptor. nih.gov These models rely on the 3D structure of the receptor protein and are used to identify key amino acid residues that interact with the AHL, providing a structural basis for receptor specificity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool. QSAR models use statistical methods to build mathematical relationships between the chemical structures of a series of compounds and their biological activities. wikipedia.orgnih.gov For AHLs, a QSAR model could correlate physicochemical properties (e.g., acyl chain length, hydrophobicity, electronic properties) with their potency in activating a specific reporter strain. nih.gov Such models can be used to predict the activity of novel or uncharacterized AHLs and to understand which structural features are most critical for biological function.

Table 5: Key Computed Molecular Properties of this compound for Computational Modeling

PropertyValueRelevance in Computational Models
Molecular Weight 185.18 g/mol Influences diffusion and is a basic descriptor in QSAR.
LogP (Octanol-Water Partition Coefficient) -0.2 (Predicted)A measure of hydrophobicity, critical for membrane permeability and binding affinity.
Hydrogen Bond Donors 1Determines potential interactions with receptor amino acids.
Hydrogen Bond Acceptors 4Determines potential interactions with receptor amino acids.
Polar Surface Area 75.96 ŲInfluences membrane transport and protein binding.

Molecular Dynamics Simulations of Compound-Protein Interactions

Molecular dynamics (MD) simulations offer a high-resolution view of the dynamic interactions between a ligand, such as this compound, and its protein receptor. biorxiv.org These simulations model the movements and interactions of atoms over time, providing a detailed picture of the binding process, the stability of the compound-protein complex, and the conformational changes that may occur upon binding. biorxiv.orgbiorxiv.org

For AHLs, MD simulations are frequently used to study their binding to LuxR-type transcriptional regulators, such as LasR and TraR, which are key proteins in bacterial quorum sensing systems. nih.govnih.gov The insights gained are critical for understanding both agonistic (activating) and antagonistic (inhibiting) mechanisms.

Key Research Findings from MD Simulations:

Binding Site Analysis: Simulations reveal the specific amino acid residues that form crucial interactions with the ligand. For the closely related molecule, N-3-oxo-dodecanoyl-L-homoserine lactone (3O-C12-HSL), studies with the LasR receptor have identified key hydrogen bonds with residues such as Tyr-56, Trp-60, Asp-73, Thr-75, and Ser-129. researchgate.netmdpi.com These interactions anchor the homoserine lactone headgroup and the 3-oxo group in the binding pocket.

Conformational Stability: MD simulations can assess the stability of a ligand within the binding pocket over hundreds of nanoseconds. biorxiv.org The root-mean-square deviation (RMSD) of the ligand and protein atoms is calculated to determine if the binding pose is stable or if the ligand is flexible and adopts multiple conformations. researchgate.net This information is vital for understanding whether a compound will be an effective activator or inhibitor.

Binding Free Energy Calculations: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to estimate the binding free energy of the compound-protein complex. researchgate.net This allows for a quantitative comparison of binding affinities between different analogues. For example, analysis can break down the energy contributions, showing that van der Waals and electrostatic interactions are often the primary drivers for binding, while polar desolvation energy can oppose it. researchgate.net

Receptor Flexibility: These computational methods can account for the flexibility of the protein receptor, which is often a limitation in more rigid docking studies. nih.gov Multi-conformational docking and MD simulations provide a more realistic model of how the protein might adapt its shape to accommodate different ligands, leading to more accurate predictions of binding modes. nih.gov

Table 1: Key Amino Acid Interactions with N-Acyl Homoserine Lactones in the LasR Receptor Binding Site Identified Through Computational Studies.
Amino Acid ResiduePositionType of InteractionInteracting Part of AHL
Tyrosine56Hydrogen BondAmide Carbonyl
Tryptophan60Hydrogen Bond, HydrophobicLactone Carbonyl, Acyl Chain
Arginine61Water-mediated Hydrogen Bond3-Oxo Group
Aspartate73Hydrogen BondAmide N-H
Threonine75Hydrogen BondAmide N-H
Serine129Hydrogen BondAmide Carbonyl

In Silico Screening and Predictive Modeling for Analogue Development

The development of analogues of this compound aims to create molecules that can modulate quorum sensing, either by acting as potent inhibitors (QSIs) or super-agonists. frontiersin.org In silico screening and predictive modeling are indispensable for navigating the vast chemical space to identify promising candidates for synthesis and biological testing. f1000research.combiomedpharmajournal.org

Methodologies and Research Findings:

Molecular Docking and Virtual Screening: This is a primary technique used to predict the preferred binding orientation of a ligand to its protein target. biomedpharmajournal.org Large chemical libraries containing thousands or millions of compounds can be virtually screened against a receptor like LasR to identify potential "hits" with favorable docking scores and binding poses. f1000research.com These hits can then be prioritized for further study. Structural modifications, such as altering the acyl chain length or substituting the benzene (B151609) ring on synthetic analogues, have been explored using this method to optimize inhibitory activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For AHL analogues, 3D-QSAR models are particularly useful. These models use steric and electrostatic fields to correlate the three-dimensional properties of molecules with their observed activity. The resulting contour maps can guide drug design by indicating regions where modifications, such as adding bulky or electronegative groups, would likely enhance or diminish activity. researchgate.net

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific receptor. Once a pharmacophore model is built based on known active ligands, it can be used as a 3D query to rapidly screen databases for novel chemical scaffolds that fit the required features.

Predictive ADMET Modeling: A crucial part of modern drug development is predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. In silico models can forecast properties like solubility, gastrointestinal absorption, and potential carcinogenicity, allowing researchers to filter out compounds with unfavorable profiles early in the discovery process, saving time and resources. f1000research.com

Table 2: Example of Data Used in Predictive QSAR Modeling for AHL Analogues.
Compound AnalogueModificationExperimental Activity (IC₅₀, µM)Predicted Activity (IC₅₀, µM)Key Descriptor(s)
Analogue 1Short Acyl Chain (C6)150.2145.8Low Hydrophobicity
Analogue 2Long Acyl Chain (C12)10.512.1High Hydrophobicity
Analogue 3Phenyl Group on Chain5.86.2Steric Bulk, Aromaticity
Analogue 4Bromo-substituent on Phenyl1.21.5Electronegativity, Steric Bulk

By combining these advanced computational methodologies, researchers can efficiently characterize the molecular interactions of this compound and rationally design novel analogues with tailored biological activities for potential therapeutic applications.

Chemical Synthesis and Derivatization of 3 Oxo N 2 Oxooxolan 3 Yl Butanamide and Its Analogues

Established Synthetic Routes to the Core Structure

The core structure of 3-oxo-N-(2-oxooxolan-3-yl)butanamide consists of a γ-butyrolactone ring N-acylated at the 3-position. The primary synthetic challenge lies in the stereocontrolled formation of this chiral center and the subsequent acylation.

Enantioselective and Stereoselective Synthesis Methodologies

The biological activity of N-acyl homoserine lactones is highly dependent on their stereochemistry, with the (S)-enantiomer typically being the more active form. Consequently, significant effort has been dedicated to developing enantioselective and stereoselective synthetic routes. A common strategy involves the use of chiral precursors to ensure high enantiomeric purity in the final product.

One robust method starts from (S)-methionine, which is treated with bromoacetic acid to prepare (S)-homoserine lactone hydrobromide. researchgate.netbeilstein-journals.org This key intermediate can then be acylated to yield the desired N-acyl homoserine lactone. The enantiomeric excess of the final products is consistently high, indicating that no significant racemization occurs during the coupling process. cam.ac.uk

Another efficient approach involves a two-step conversion of N-t-Boc-L-aspartic acid β-benzyl ester to enantiopure 3-(S)-amino-γ-butyrolactone. researchgate.net This method utilizes a chemoselective reduction of the α-carboxylic group, followed by acidic hydrolysis which simultaneously deprotects the amino group and facilitates lactonization with complete retention of optical activity. researchgate.net The resulting (S)-3-amino-γ-butyrolactone is a versatile precursor for the synthesis of various AHL analogues.

Furthermore, chemoenzymatic methods offer an alternative for producing enantiomerically pure intermediates. For instance, (S)-3-hydroxy-γ-butyrolactone, a valuable chiral building block, can be obtained through the kinetic resolution of a racemic precursor using lipase-catalyzed hydrolysis. This enzymatic approach selectively hydrolyzes one enantiomer of a substrate like racemic 3-acyloxy-γ-butyrolactone, leaving the desired (S)-enantiomer unreacted and in high purity.

A versatile synthetic methodology has also been developed starting from N-substituted hydroxyproline (B1673980) esters. This route involves an oxidative radical scission of the pyrrolidine (B122466) ring to form an N-substituted β-aminoaldehyde, which then undergoes reduction and in-situ cyclization to afford a variety of homoserine lactones with high optical purity. mdpi.com

Optimization of Reaction Conditions for Yield and Purity

Optimization of reaction conditions is critical for maximizing the yield and purity of this compound and its analogues. Various coupling methods and reaction sequences have been explored to achieve these goals.

A widely used and effective method for the acylation of the homoserine lactone core is the Schotten-Baumann reaction. beilstein-journals.orgcam.ac.uk This procedure typically involves reacting the (S)-homoserine lactone hydrobromide with an appropriate acid chloride in the presence of a base, such as pyridine, in a solvent like dichloromethane (B109758) at low temperatures. cam.ac.uk This method has been successfully employed to prepare a range of AHLs in good to excellent yields. cam.ac.uk

For the synthesis of β-ketoamide AHLs, such as this compound, a one-pot method has been developed. cam.ac.uk This approach utilizes an adduct formed from Meldrum's acid and an acid chloride. This intermediate is generated in situ and, after removal of the solvent, is directly reacted with (S)-α-amino-γ-butyrolactone hydrobromide in the same vessel to yield the target β-ketoamide AHL. cam.ac.uk

A more linear, multi-step approach has also been refined for the synthesis of β-ketoamide AHLs. cam.ac.uk This route involves the reaction of Meldrum's acid with an acid chloride to form an adduct, which is then treated with methanol (B129727) to yield a β-ketoester. The keto group is subsequently protected as an acetal, followed by ester hydrolysis to furnish the corresponding carboxylic acid. This acid is then coupled with the homoserine lactone to give the final product. cam.ac.uk

The following table summarizes a selection of synthetic routes and their key features:

Starting MaterialKey IntermediateCoupling MethodProduct TypeReference
(S)-methionine(S)-homoserine lactone hydrobromideSchotten-BaumannN-acyl homoserine lactones beilstein-journals.orgcam.ac.uk
N-t-Boc-L-aspartic acid β-benzyl ester3-(S)-amino-γ-butyrolactoneAmide couplingN-acyl homoserine lactones researchgate.net
Racemic 3-acyloxy-γ-butyrolactone(S)-3-hydroxy-γ-butyrolactoneLipase-catalyzed hydrolysisChiral intermediate
N-substituted hydroxyproline estersN-substituted β-aminoaldehydeReductive cyclizationN-substituted homoserine lactones mdpi.com
Meldrum's acid and acid chlorideMeldrum's acid adductOne-pot reactionβ-ketoamide AHLs cam.ac.uk

Synthesis of Chemically Modified Analogues for Structure-Activity Relationship Studies

The synthesis of chemically modified analogues of this compound is essential for elucidating structure-activity relationships (SAR). These studies involve systematic modifications of the core structure to probe interactions with biological targets.

Incorporation of Functional Groups for Probing Receptor Interactions

To investigate the specific interactions between AHLs and their protein receptors, analogues with various functional groups have been synthesized. Modifications have been made to the acyl chain length, the presence of substituents on the acyl chain, and the lactone ring itself.

For instance, a series of novel AHL analogues were synthesized where the natural acyl group was substituted to explore the effects of the acyl group, the length of the acyl side chain, and the type and position of substituents on an attached benzene (B151609) ring. nih.govfrontiersin.org These modifications have been shown to significantly impact the biological activity of the AHL molecules. nih.govfrontiersin.org

Another approach involves the introduction of halogen atoms at the α-position of the N-acyl chain. beilstein-journals.org Novel N-α-haloacylated homoserine lactones, including chloro, bromo, and iodo analogues, have been synthesized and evaluated as quorum sensing modulators. beilstein-journals.org

Furthermore, the N-acyl group has been replaced with other functionalities, such as thiocarbamoyl and carbamoyl (B1232498) groups, sulfonamides, and sulfonylureas, to explore a wider chemical space and identify novel quorum quenchers. mdpi.com The synthesis of these diverse analogues allows for a comprehensive understanding of the structural requirements for biological activity.

The following table presents examples of chemically modified analogues and the rationale for their synthesis:

ModificationRationaleExample Compound ClassReference
Variation of acyl chain lengthTo determine the optimal chain length for receptor bindingN-acyl homoserine lactones with C4 to C18 chains nih.gov
Introduction of a 3-oxo groupTo mimic natural AHLs and study its role in activityN-(3-oxo-alkanoyl)-homoserine lactones nih.gov
Substitution on a phenyl ring in the acyl chainTo probe steric and electronic effects on receptor binding2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl)butanamide nih.gov
α-Halogenation of the acyl chainTo modulate the electronic properties of the carbonyl groupN-α-bromoacylated homoserine lactones beilstein-journals.org
Replacement of the N-acyl groupTo explore alternative functionalities for receptor interactionN-sulfonyl homoserine lactones mdpi.com

Development of Labeled Derivatives for Imaging and Tracking

To visualize and quantify AHLs in biological systems, labeled derivatives have been developed. These derivatives typically incorporate stable isotopes or radioactive isotopes, enabling their detection by mass spectrometry or radiometric methods.

The synthesis of stable isotope-labeled AHLs has been achieved by introducing deuterium (B1214612) at the α-position of aliphatic aldehydes, which are then used as building blocks. rsc.orgresearchgate.net This labeling strategy places the isotope on a non-enolizable and therefore stable position. rsc.orgresearchgate.net These labeled compounds are invaluable as internal standards for accurate quantification of natural AHLs in complex biological samples via isotope dilution mass spectrometry. rsc.orgresearchgate.net They can also be used to trace the metabolic fate of the fatty acid portion of the AHL molecule. rsc.orgresearchgate.net

For sensitive detection and tracking, radiolabeled AHLs have been synthesized. A common method involves feeding AHL-producing bacteria with radiolabeled L-[1-¹⁴C]-methionine. nih.gov The bacteria incorporate the radiolabel into S-adenosylmethionine (SAM), which is a precursor for the homoserine lactone ring. nih.gov The resulting ¹⁴C-labeled AHLs can be extracted, separated, and quantified by liquid scintillation counting, providing a highly sensitive detection method. nih.gov

Novel Synthetic Methodologies and Reactivity Investigations

Research into the synthesis of this compound and its analogues is ongoing, with a focus on developing more efficient and versatile synthetic routes, as well as understanding their chemical reactivity.

A novel enzymatic synthesis of 3-oxo-AHLs has been reported, which represents a significant advancement over traditional chemical synthesis methods. researchgate.net This biocatalytic approach offers a greener and potentially more selective route to these molecules.

In terms of reactivity, the oxidation of AHLs by hydroxyl radicals has been investigated. nih.govacs.orgresearchgate.net These studies provide insights into the environmental stability and degradation pathways of these signaling molecules. The reaction rates were found to be dependent on the length of the acyl side chain. nih.govacs.org Liquid chromatography-mass spectrometry has been used to identify the oxidation products, which include aldo, keto, and hydroxylated analogues. nih.govacs.org

Furthermore, the conformational properties of AHLs have been studied through X-ray crystallography and computational methods. acs.org These investigations have revealed the influence of n→π* interactions on the conformation of free AHLs, which can differ from their receptor-bound conformation. acs.org Understanding these conformational preferences is crucial for the rational design of potent agonists and antagonists.

Exploration of Unconventional Reaction Pathways

The exploration of non-traditional synthetic routes to this compound and its analogues offers opportunities to overcome limitations of standard methods and to access novel chemical diversity. These pathways may involve unique starting materials, reaction cascades, or the use of biocatalysis.

One such unconventional approach, demonstrated for the synthesis of AHL analogues, involves the oxidative radical scission of N-substituted hydroxyproline esters. This two-step method begins with the oxidative cleavage of the pyrrolidine ring, which upon subsequent reduction and in situ cyclization, yields the desired N-substituted homoserine lactone. This strategy provides a versatile route to a variety of AHL analogues with diverse N-substituents.

Another innovative strategy is the enzymatic synthesis of N-acyl amides using lipases, such as Candida antarctica lipase (B570770) B (CALB). In non-aqueous media, this enzyme can catalyze the amidation reaction between a carboxylic acid and an amine, offering a green and potentially stereoselective alternative to traditional chemical synthesis. This biocatalytic approach could be applied to the synthesis of this compound by reacting 3-oxobutanoic acid or a suitable derivative with α-amino-γ-butyrolactone.

Furthermore, the use of flow chemistry presents a modern approach to the synthesis of AHLs. Continuous flow reactors can offer precise control over reaction parameters, such as temperature, pressure, and reaction time, leading to improved yields, purity, and safety, especially for reactions involving unstable intermediates.

Below is a table summarizing various synthetic approaches to N-acyl homoserine lactones, which could be adapted for the synthesis of this compound.

Synthetic StrategyKey FeaturesPotential Application for Target Compound
Standard Acylation Acylation of (S)-α-amino-γ-butyrolactone with an activated carboxylic acid (e.g., acid chloride, anhydride).Direct and widely used method.
Oxidative Radical Scission Two-step synthesis from N-substituted hydroxyproline esters.Access to a diverse range of N-acyl analogues.
Enzymatic Synthesis Use of lipases (e.g., CALB) for amidation in non-aqueous media.Green, stereoselective synthesis.
Flow Chemistry Continuous synthesis with precise control over reaction conditions.Improved yield, purity, and scalability.

Mechanistic Studies of Chemical Transformations Involving the Compound

The chemical reactivity of this compound is dictated by the interplay of its three key functional groups: the β-ketoamide, the lactone ring, and the amide linkage. Mechanistic studies, including computational and experimental approaches, are vital for understanding and predicting the compound's behavior in various chemical environments.

Conformational Influence of n→π Interactions:*

Recent computational and crystallographic studies on AHLs have highlighted the presence of a significant n→π* interaction between the lone pair of the N-acyl oxygen and the π* orbital of the lactone carbonyl group. acs.org This interaction stabilizes a conformation that is different from the one observed when the AHL is bound to its receptor protein. acs.org The strength of this interaction can be modulated by the electronic properties of the N-acyl chain. For this compound, the presence of the 3-oxo group could influence this interaction, thereby affecting its conformational preferences and, consequently, its chemical reactivity, including its susceptibility to hydrolysis. researchgate.net

Hypothetical Mechanistic Pathways:

Due to a lack of specific mechanistic studies on this compound, plausible reaction mechanisms can be proposed based on the known reactivity of β-keto amides and lactones.

Intramolecular Cyclization: The active methylene (B1212753) group flanked by the two carbonyls in the 3-oxobutanamide moiety is a potential site for various chemical transformations. For instance, analogues of the target compound possessing an ester group at the terminus of the acyl chain could undergo an intramolecular Dieckmann-like condensation. This reaction would be initiated by deprotonation of the α-carbon, followed by nucleophilic attack of the resulting enolate on the ester carbonyl, leading to the formation of a new cyclic β-keto ester.

Nucleophilic Addition to the Ketone: The ketone carbonyl at the 3-position is susceptible to nucleophilic attack. The general mechanism involves the approach of a nucleophile to the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent protonation would yield an alcohol. This is a fundamental reaction that allows for the derivatization of the acyl chain.

Reactions involving the Lactone Ring: The γ-butyrolactone ring is susceptible to nucleophilic acyl substitution, which would lead to ring-opening. This reaction is a key inactivation pathway for AHLs in biological systems and can also be exploited for synthetic derivatization.

The table below outlines key features of these proposed mechanistic pathways.

TransformationKey Mechanistic StepsPotential Products
Intramolecular Cyclization (Dieckmann-like) 1. Deprotonation of α-carbon. 2. Intramolecular nucleophilic attack. 3. Elimination of leaving group.Cyclic β-keto esters
Nucleophilic Addition to Ketone 1. Nucleophilic attack on ketone carbonyl. 2. Formation of tetrahedral intermediate. 3. Protonation.Tertiary alcohols
Lactone Ring Opening 1. Nucleophilic attack on lactone carbonyl. 2. Formation of tetrahedral intermediate. 3. Ring opening.γ-hydroxy-α-amino acid derivatives

Further experimental and computational studies are necessary to fully elucidate the specific reaction mechanisms and intermediates involved in the chemical transformations of this compound and its analogues.

Emerging Research Directions and Interdisciplinary Perspectives

Integration of 3-oxo-N-(2-oxooxolan-3-yl)butanamide Research with Multi-Omics Data

The advent of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to understand the global cellular response to this compound. By integrating these datasets, researchers can construct comprehensive models of the signaling pathways and regulatory networks governed by this molecule. For instance, transcriptomic analysis can identify genes whose expression is altered in the presence of the signal, while proteomics can reveal the corresponding changes in protein levels. researchgate.net Metabolomics can then uncover shifts in metabolic pathways, providing a complete picture of the physiological response.

This integrated approach is crucial for deciphering how this compound influences complex processes like virulence factor production and biofilm formation. frontiersin.org In plant-bacterial interactions, proteomic analyses have already shown that AHLs can trigger significant changes in plant protein expression, affecting areas like carbon metabolism and defense responses. frontiersin.org Applying a multi-omics strategy to study the effects of this compound will illuminate the multifaceted impacts of this single signaling molecule on both bacterial and host cells.

Table 1: Conceptual Framework for Multi-Omics Integration in this compound Research
Omics LayerKey Questions AddressedPotential FindingsExample of Integration
Transcriptomics (RNA-Seq) Which genes are up- or down-regulated in response to the signal?Identification of the regulon controlled by this compound, including virulence, motility, and metabolic genes.Correlating upregulated virulence genes (transcriptomics) with the increased secretion of specific toxins (proteomics) and the consumption of specific metabolites (metabolomics) to build a complete virulence pathway model.
Proteomics (Mass Spectrometry) Which proteins are synthesized or modified following signal perception?Quantification of effector proteins (e.g., enzymes, toxins) and regulatory proteins that execute the QS-dependent response. frontiersin.org
Metabolomics (GC-MS, LC-MS) How does the cell's metabolic profile change?Detection of shifts in primary and secondary metabolism, revealing how the bacterial population adapts its resource utilization.
Genomics (Comparative) Which organisms possess the genetic machinery to produce or respond to this signal?Mapping the distribution of LuxI/LuxR-type systems across different bacterial species and environments. mdpi.com

Unexplored Biological Roles and Ecological Implications

While the role of this compound in intraspecies communication is well-established, its broader biological functions and ecological significance are still largely unexplored. Research is expanding to investigate its involvement in interspecies and inter-kingdom signaling. nih.gov AHL molecules can influence the behavior of other bacterial species in a community, potentially leading to synergistic or antagonistic interactions that shape the structure of microbial consortia. frontiersin.orgnih.gov

Table 2: Potential Unexplored Roles and Ecological Contexts of this compound
Area of ResearchSpecific FocusPotential Ecological Implication
Interspecies Communication How does it affect non-producer bacteria in a mixed biofilm?Structuring of microbial communities, determining competitive or cooperative dynamics. frontiersin.org
Inter-kingdom Signaling (Plants) Does it prime plant defenses or promote growth?Influencing plant health and disease resistance in agricultural and natural ecosystems. frontiersin.org
Inter-kingdom Signaling (Animals) How does it interact with host immune cells (e.g., macrophages, neutrophils)?Modulation of host immune responses during infection, potentially impacting disease outcome. nih.govresearchgate.net
Environmental Persistence & Fate How stable is the molecule in different environments (soil, water)?Determining the spatial and temporal range of its signaling activity in nature.

Biotechnological Applications in Microbial Control and Communication

The central role of this compound in regulating bacterial group behaviors makes it an attractive target for biotechnological applications, particularly in antimicrobial strategies. The concept of "quorum quenching" aims to disrupt this communication, thereby attenuating bacterial virulence without exerting selective pressure for resistance development. nih.gov This can be achieved by using enzymes, such as AHL lactonases or acylases, that degrade the signaling molecule. nih.govresearchgate.net The expression of these enzymes in transgenic plants has already shown promise in conferring resistance to pathogens that rely on AHL signaling. nih.gov

Another approach involves the development of small molecule inhibitors that act as antagonists, binding to the LuxR-type receptor without activating it, thus blocking the downstream signaling cascade. frontiersin.orgnih.gov These quorum sensing inhibitors could serve as novel anti-pathogenic agents. Conversely, understanding the specifics of this signaling system could allow for its manipulation to enhance beneficial microbial processes, such as in bioremediation or agriculture, by promoting desired communal behaviors in bacteria.

Table 3: Biotechnological Strategies Targeting this compound Signaling
StrategyMechanism of ActionPotential ApplicationExample/Reference
Quorum Quenching (Enzymatic) Degradation of the AHL molecule by enzymes like lactonases or acylases.Control of plant pathogens, prevention of biofouling on medical devices and industrial surfaces.Expression of lactonase in transgenic plants to prevent virulence gene activation. nih.gov
Quorum Sensing Inhibition (Antagonists) Synthetic analogs compete with the native AHL for binding to the receptor protein, inhibiting its function.Development of novel anti-virulence drugs to treat bacterial infections.Designing AHL analogs that block biofilm formation and virulence factor production. frontiersin.org
Signal Manipulation (Agonists) Using synthetic agonists to prematurely activate or disrupt the timing of the QS response.Controlling microbial consortia in industrial fermentation or wastewater treatment.-
Biosensor Development Engineering bacteria to produce a measurable output (e.g., light, color) in the presence of the AHL.Environmental monitoring, medical diagnostics for detecting pathogenic bacteria.Using LuxR-based biosensors to detect the presence of specific AHLs. nih.gov

Q & A

Q. Table 1: Representative Synthetic Data

CompoundYield (%)Purity (HPLC)Melting Point (°C)Key NMR Signals (δ, ppm)
(Z)-2a (Phenyl derivative)95.099.61121–1238.45 (s, 1H, NH), 2.51 (s, 3H, CH₃)
(S,Z)-2d (Hexanamide)96.099.50128.6–129.73.85 (m, 1H, CH), 1.65 (m, 4H, CH₂)

Basic: How is the structural integrity and purity of this compound validated in research settings?

Answer:
Multi-modal analytical workflows are employed:

  • 1H/13C NMR : Confirms regioselectivity and hydrogen bonding. For example, characteristic enamine proton signals at δ 8.3–8.6 ppm and carbonyl carbons at δ 170–175 ppm .
  • HPLC : Quantifies purity (>99% in optimized syntheses) using C18 columns and UV detection (λ = 254 nm) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ = 214.12 for C₉H₁₅NO₃) .

Advanced: What molecular interactions drive the compound’s activity as a quorum sensing inhibitor (QSI) in Pseudomonas aeruginosa?

Answer:
Computational and experimental studies reveal:

  • Target : LasR protein (PDB: 3IX3), a transcriptional activator in bacterial biofilm formation.
  • Key interactions : Hydrogen bonds (HBs) with Tyr56, Trp60, Asp73, and Ser129 residues in the LasR binding pocket. Hydrophobic contacts with Leu36, Val76, and Phe101 enhance stability .
  • Pharmacophore features : A 5-feature model (ADAHH) derived from e-pharmacophore mapping, emphasizing hydrogen bond acceptors (A) and donors (D) .

Q. Table 2: Binding Affinity Comparison

CompoundΔG (kcal/mol)HB CountKey Residues Engaged
Native ligand (3OC12-HSL)-9.85Tyr56, Asp73, Ser129
CID9795780 (Structural analog)-8.54Trp60, Tyr64
This compound-7.93Asp73, Ser129

Advanced: How can energy-optimized pharmacophore models improve derivative design for enhanced QSI activity?

Q. Methodological Approach :

E-pharmacophore generation : Combine Glide docking scores (van der Waals, Coulombic, HB energies) to map interaction hotspots .

High-throughput virtual screening (HTVS) : Screen >100,000 compounds from libraries (e.g., Asinex) using Phase databases and Lipinski filters .

Validation : Molecular dynamics (MD) simulations (20 ns) to assess binding stability and RMSD fluctuations (<2.0 Å).

Q. Critical considerations :

  • False positives : Address via consensus scoring (Glide SP, Prime MM/GBSA).
  • Structural water displacement : Optimize ligands to retain key HBs while displacing destabilizing water molecules .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Q. Root Causes & Solutions :

  • Assay variability : Standardize biofilm inhibition protocols (e.g., crystal violet staining vs. qPCR for lasI gene expression) .
  • Structural analogs : Compare substituent effects. For example, replacing the oxolane ring with cyclohexanone (as in 3-oxo-N-(2-oxocyclohexyl)dodecanamide) reduces LasR binding by 30% due to steric clashes .
  • Data normalization : Use internal controls (e.g., C4-HSL for QS activation baseline) to minimize batch effects .

Basic: What safety and handling protocols are critical for laboratory use?

Answer:
While toxicity data are limited, general precautions include:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Waste disposal : Incineration or EPA-approved methods for halogen-free organics .
  • Spill management : Absorb with vermiculite and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.